molecular formula C19H20N2 B1218003 1-Benzyl-4-phenylpiperidine-4-carbonitrile CAS No. 56243-25-5

1-Benzyl-4-phenylpiperidine-4-carbonitrile

Cat. No. B1218003
CAS RN: 56243-25-5
M. Wt: 276.4 g/mol
InChI Key: AUBONLVMDCVPQE-UHFFFAOYSA-N
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Description

1-Benzyl-4-phenylpiperidine-4-carbonitrile (BPP-CN) is a novel synthetic compound that is gaining attention due to its potential applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. BPP-CN has been shown to possess several unique properties that make it an attractive option for researchers, including its ease of synthesis, its low toxicity, and its high solubility in a variety of solvents. In

Scientific Research Applications

Pharmacology

1-Benzyl-4-phenylpiperidine-4-carbonitrile: has been identified as a piperidine derivative that acts as a calcium channel blocker . This property is significant in the development of treatments for cardiovascular diseases, where calcium channel blockers are used to reduce blood pressure and treat angina.

Organic Synthesis

In organic synthesis, this compound serves as a versatile intermediate. Its structure allows for various functional group transformations, making it valuable for constructing complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals .

Medicinal Chemistry

The compound’s role in medicinal chemistry is crucial due to its structural features. It can be used to synthesize a wide range of bioactive molecules, including potential drug candidates with central nervous system (CNS) activity .

Biochemistry

In biochemistry, 1-Benzyl-4-phenylpiperidine-4-carbonitrile can be utilized to study enzyme-substrate interactions, especially in systems where piperidine rings act as key functional groups influencing biological activity .

Industrial Applications

While specific industrial uses of this compound are not detailed in the available literature, its chemical properties suggest potential utility in the manufacture of dyes, resins, and other polymer-related materials due to its stability and reactivity .

Neuroscience Research

Given its potential role as a calcium channel blocker and its influence on CNS activity, 1-Benzyl-4-phenylpiperidine-4-carbonitrile may be used in neuroscience research to explore new treatments for neurological disorders such as epilepsy and bipolar disorder .

Drug Discovery

This compound’s pharmacokinetic properties, such as high gastrointestinal absorption and blood-brain barrier permeability, make it a valuable scaffold in drug discovery, particularly for CNS-active drugs .

Chemical Safety and Toxicology

1-Benzyl-4-phenylpiperidine-4-carbonitrile: is also relevant in the field of chemical safety and toxicology. Its safety profile, including hazard statements and precautionary measures, needs to be thoroughly understood for handling and use in laboratory settings .

Future Directions

For more detailed information, refer to the relevant scientific papers and technical documents . If you have any specific questions or need further clarification, feel free to ask!

properties

IUPAC Name

1-benzyl-4-phenylpiperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2/c20-16-19(18-9-5-2-6-10-18)11-13-21(14-12-19)15-17-7-3-1-4-8-17/h1-10H,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBONLVMDCVPQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C#N)C2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50971675
Record name 1-Benzyl-4-phenylpiperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50971675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-phenylpiperidine-4-carbonitrile

CAS RN

56243-25-5, 71258-18-9
Record name 1-Benzyl-4-cyano-4-phenylpiperidine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Benzyl-4-phenylpiperidine-4-carbonitrile monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071258189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Benzyl-4-phenylpiperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50971675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-4-phenylpiperidine-4-carbonitrile monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.068.438
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-benzyl-4-phenylpiperidine-4-carbonitrile hydrochloride (1:1)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-Phenyl-4-cyano-piperidine hydrochloride (10 g, 44.9 mmol), Benzyl bromide (5.4 mL, 45.4 mmol), and potassium carbonate (25.2g, 182.3 mmol) were combined in THF/water (80 mL/20 mL). After 18 hours the reaction mixture was partitioned between water and dichloromethane. The organic layer was separated and extracted with water, dried over MgSO4, filtered and evaporated in vacuo to give a residue. The residue was recrystallized from hexane to give 4-phenyl-4-cyano-1-benzyl-piperidine as a solid: mp=73°-74° C.
Quantity
10 g
Type
reactant
Reaction Step One
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5.4 mL
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reactant
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25.2 g
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reactant
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80 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Alternately, combine 4-phenyl-4-cyano-piperidine hydrochloric acid salt (10 g, 44.9 mmol), benzyl bromide (5.4 mL, 45.4 mmol), and potassium carbonate (25.2g, 182.3 mmol) in tetrahydrofuran/water (80 mL/20 mL). After 18 hours, partition the reaction mixture between water and dichloromethane. Separate The organic layer and extract with water, dry over MgSO4, filter and evaporate invacuo to give a residue. Recrystallize the residue from hexane to give 1-benzyl-4-phenyl-4-cyanopiperidine as a solid: mp; 73°-74° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.4 mL
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reactant
Reaction Step Two
Quantity
25.2 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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